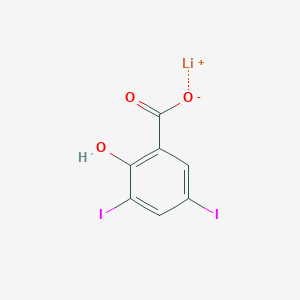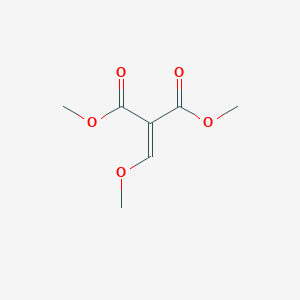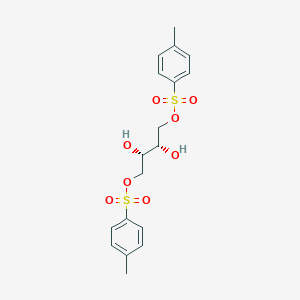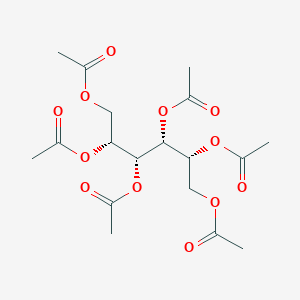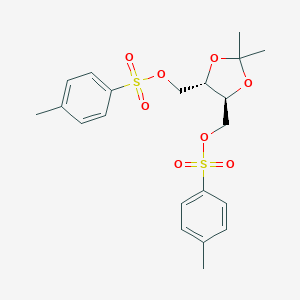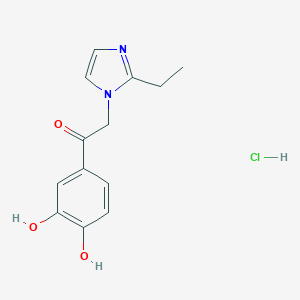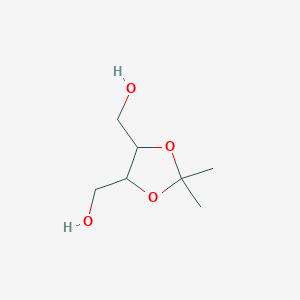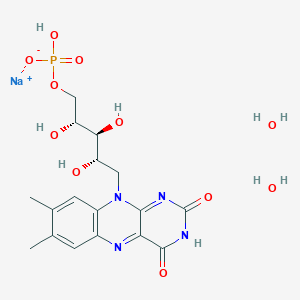
FPH1
Overview
Description
Mechanism of Action
Target of Action
FPH1, also known as BRD-6125, is a potent and selective small molecule that primarily targets primary human hepatocytes . It has been identified through high-throughput, cell-based screening using primary human hepatocytes .
Mode of Action
This compound interacts with its primary targets, the hepatocytes, and induces a significant increase in hepatocyte number . It elevates the number of hepatocytes undergoing mitosis in a dose-dependent manner . This interaction results in the functional proliferation of hepatocytes .
Biochemical Pathways
It’s known that this compound can promote the differentiation of induced pluripotent stem (ips) cells toward a hepatic lineage . This suggests that this compound may influence pathways related to cell differentiation and proliferation.
Pharmacokinetics
It’s known that this compound is soluble in dmso up to 100 mm , which could potentially impact its bioavailability
Result of Action
This compound induces functional proliferation of primary human hepatocytes . It leads to an increase in hepatocyte nuclei count and/or elevated the number of nuclei undergoing mitosis in a concentration-dependent way . Cells treated with this compound maintain their liver-specific functions . This compound can also promote the maturation of induced hepatic cells toward a more adult-like liver phenotype .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store this compound in a dry, dark place at -20°C for optimal stability . The solubility of this compound in DMSO could also affect its action and efficacy . .
Biochemical Analysis
Biochemical Properties
FPH1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to promote albumin secretion during the differentiation of iPS cells into hepatocytes . Moreover, treatment with this compound also results in the increase of CYP3A4 levels and the decrease of AFP secretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce a significant increase in hepatocyte nuclei count and/or elevate the number of nuclei undergoing mitosis in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FPH1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled conditions. The solubility of this compound in dimethyl sulfoxide is greater than 10 millimolar, which facilitates its use in various experimental setups .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped with the necessary facilities for handling organic solvents and reagents. The process involves scaling up the synthetic route used in research laboratories, ensuring that the compound is produced in sufficient quantities and with high purity. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
FPH1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
FPH1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the functional proliferation of hepatocytes and to explore new synthetic routes for similar compounds.
Medicine: Potential therapeutic applications in liver diseases and conditions requiring hepatocyte transplantation or regeneration.
Industry: Used in the development of liver models for drug testing and toxicity studies.
Comparison with Similar Compounds
Similar Compounds
FH1 (BRD-K4477): Another small molecule that promotes hepatocyte proliferation but with different efficacy and specificity.
HGF (Hepatocyte Growth Factor): A naturally occurring growth factor that promotes hepatocyte proliferation but is more complex and costly to produce.
Uniqueness of FPH1
This compound is unique in its ability to promote the functional proliferation of hepatocytes without being dependent on the donor source. It is effective across genetically diverse human hepatocyte sources, making it a versatile tool in liver research and regenerative medicine .
Properties
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBCCBUTHNTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708219-39-0 | |
| Record name | 708219-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


